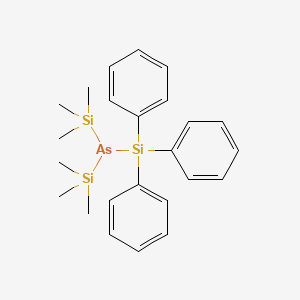
1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane is an organosilicon compound that features a unique combination of silicon and arsenic atoms
準備方法
The synthesis of 1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane typically involves the reaction of hexamethyldisilazane with triphenylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The product is then purified by distillation or recrystallization.
化学反応の分析
1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol and siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as halides or alkoxides, leading to the formation of substituted disilarsane derivatives.
科学的研究の応用
1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Materials Science: The compound is used in the preparation of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to explore the potential use of this compound in drug delivery systems and as a component in biomedical devices.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane involves the interaction of its silicon and arsenic atoms with various molecular targets. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles. Additionally, the presence of the triphenylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.
類似化合物との比較
1,1,1,3,3,3-Hexamethyl-2-(triphenylsilyl)disilarsane can be compared with other similar compounds, such as:
Hexamethyldisilazane: This compound is similar in structure but lacks the triphenylsilyl group, making it less stable and less reactive in certain reactions.
Tris(trimethylsilyl)silane: This compound contains three trimethylsilyl groups and is used as a radical reducing agent. It differs from this compound in its reactivity and applications.
Triphenylsilyl chloride: This compound is used as a precursor in the synthesis of various organosilicon compounds and differs in its lack of arsenic atoms.
This compound stands out due to its unique combination of silicon and arsenic atoms, as well as the presence of the triphenylsilyl group, which enhances its stability and reactivity.
特性
CAS番号 |
185111-68-6 |
|---|---|
分子式 |
C24H33AsSi3 |
分子量 |
480.7 g/mol |
IUPAC名 |
bis(trimethylsilyl)-triphenylsilylarsane |
InChI |
InChI=1S/C24H33AsSi3/c1-26(2,3)25(27(4,5)6)28(22-16-10-7-11-17-22,23-18-12-8-13-19-23)24-20-14-9-15-21-24/h7-21H,1-6H3 |
InChIキー |
ZKHJOTFXLYJBFG-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)[As]([Si](C)(C)C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[Disulfanediyldi(2,1-phenylene)]dipyridine](/img/structure/B15162612.png)
![(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15162616.png)
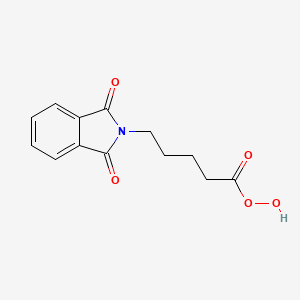
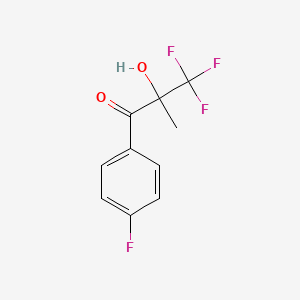
![2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine](/img/structure/B15162631.png)

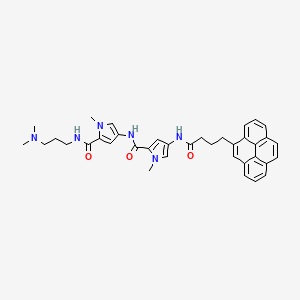

![1-[4'-(3-Hydroxypropyl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15162655.png)
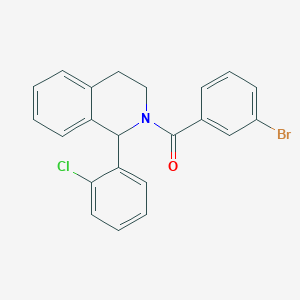
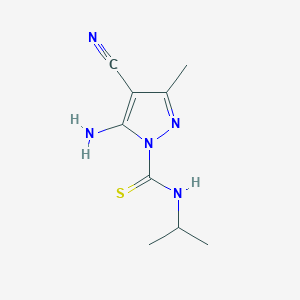
![{[1-(Azidomethyl)cyclohexyl]selanyl}benzene](/img/structure/B15162698.png)
-](/img/structure/B15162705.png)
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole)](/img/structure/B15162714.png)
